8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C19H26N6O2. This compound is part of the purine family, which is known for its significant biological and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular signaling pathways and enzyme inhibition.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
- **8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- **8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- **8-{[2-(dimethylamino)ethoxy]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its dimethylaminoethyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H24N6O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-[2-(dimethylamino)ethylamino]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C18H24N6O2/c1-12-5-7-13(8-6-12)11-24-14-15(23(4)18(26)21-16(14)25)20-17(24)19-9-10-22(2)3/h5-8H,9-11H2,1-4H3,(H,19,20)(H,21,25,26) |
InChI Key |
SKTZTJAWOWVEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C |
Origin of Product |
United States |
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